molecular formula C22H22N2O4S B10888392 (2-phenyl-1,3-oxazol-5-yl)methyl N-(phenylcarbonyl)methioninate

(2-phenyl-1,3-oxazol-5-yl)methyl N-(phenylcarbonyl)methioninate

Cat. No.: B10888392
M. Wt: 410.5 g/mol
InChI Key: AHIOHVATYQYYGS-UHFFFAOYSA-N
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Description

(2-PHENYL-1,3-OXAZOL-5-YL)METHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOATE is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a benzoylamino group, and a methylsulfanyl group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Chemical Reactions Analysis

Types of Reactions

(2-PHENYL-1,3-OXAZOL-5-YL)METHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOATE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products

The major products formed from these reactions include sulfoxides, sulfones, primary amines, and various substituted oxazole derivatives .

Mechanism of Action

The mechanism of action of (2-PHENYL-1,3-OXAZOL-5-YL)METHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOATE involves its interaction with specific molecular targets and pathways. The oxazole ring and benzoylamino group are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity . The methylsulfanyl group may also play a role in enhancing the compound’s bioavailability and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-PHENYL-1,3-OXAZOL-5-YL)METHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOATE is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of the oxazole ring, benzoylamino group, and methylsulfanyl group allows for diverse reactivity and potential therapeutic applications .

Properties

Molecular Formula

C22H22N2O4S

Molecular Weight

410.5 g/mol

IUPAC Name

(2-phenyl-1,3-oxazol-5-yl)methyl 2-benzamido-4-methylsulfanylbutanoate

InChI

InChI=1S/C22H22N2O4S/c1-29-13-12-19(24-20(25)16-8-4-2-5-9-16)22(26)27-15-18-14-23-21(28-18)17-10-6-3-7-11-17/h2-11,14,19H,12-13,15H2,1H3,(H,24,25)

InChI Key

AHIOHVATYQYYGS-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C(=O)OCC1=CN=C(O1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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